molecular formula C11H19N3 B1398166 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole CAS No. 887289-48-7

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B1398166
CAS No.: 887289-48-7
M. Wt: 193.29 g/mol
InChI Key: XKQNWUSIHBWFBI-UHFFFAOYSA-N
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Description

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, showcasing a versatile synthesis method for pyrazole derivatives (Bobko et al., 2012). This highlights the compound's potential in facilitating new synthetic pathways in organic chemistry.

Structural Analysis and Crystallography

Studies on hydrogen-bonded chains and aggregates in pyrazole derivatives reveal insights into the molecular and crystal structure of similar compounds, contributing to the understanding of their chemical behavior (Abonía et al., 2007).

Reactivity Studies

Research into the reactivity of related pyrazole compounds, such as the investigation of 1,3-dipolar cycloaddition reactions with ynamides, helps in understanding the chemical properties and potential applications of 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole (González et al., 2013).

Application in Antiviral and Insecticidal Activity

Studies have shown that certain pyrazole derivatives exhibit significant protective activity against Tobacco Mosaic Virus (TMV) and certain insecticidal activities, indicating potential agricultural applications (Yang et al., 2020).

Medicinal Chemistry

Research into N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, which includes structurally similar compounds, contributes to the development of new pharmaceuticals (Getlik et al., 2012).

Properties

IUPAC Name

5-tert-butyl-2-(cyclopropylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)9-6-10(12)14(13-9)7-8-4-5-8/h6,8H,4-5,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNWUSIHBWFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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